molecular formula C9H9ClN2 B13549133 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B13549133
Molekulargewicht: 180.63 g/mol
InChI-Schlüssel: OYXBZWOOPAJIST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Major Products

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction can yield alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused pyrrole and pyridine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H9ClN2

Molekulargewicht

180.63 g/mol

IUPAC-Name

3-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C9H9ClN2/c1-12-6-7(5-10)8-3-2-4-11-9(8)12/h2-4,6H,5H2,1H3

InChI-Schlüssel

OYXBZWOOPAJIST-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(C2=C1N=CC=C2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.